2-(フルオロスルホニル)ジフルオロアセチルフルオリド

説明

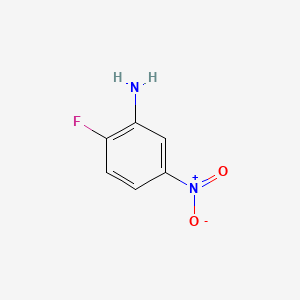

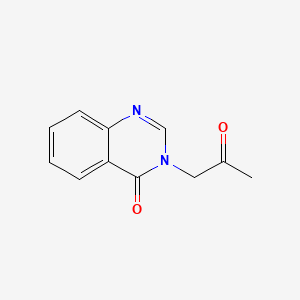

Acetyl fluoride, difluoro(fluorosulfonyl)-, is a chemical compound that has been the subject of various studies due to its potential as a precursor for difluorocarbene and its derivatives. The compound is characterized by the presence of fluorine and sulfur atoms, which contribute to its unique chemical behavior and reactivity.

Synthesis Analysis

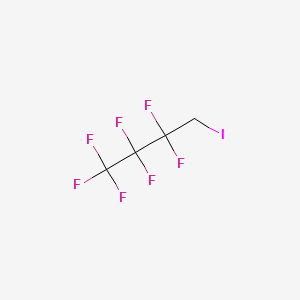

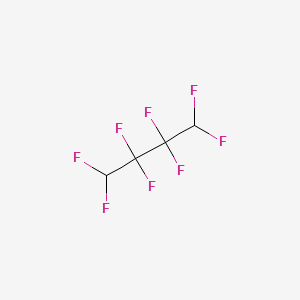

The synthesis of difluoromethyl ethers, which are derivatives of acetyl fluoride, difluoro(fluorosulfonyl)-, has been achieved using fluorosulfonyldifluoroacetic acid as a difluorocarbene precursor. This process involves the reaction of alcohols and phenols with fluorosulfonyldifluoroacetic acid in the presence of catalytic amounts of sodium sulfate or cuprous iodide under mild conditions in acetonitrile. The reaction is believed to proceed through the elimination of SO2, CO2, and F-, releasing CF2: which then inserts into O-H bonds to form ethers, with CF3H as a by-product .

Molecular Structure Analysis

The molecular structure of acetyl fluoride, difluoro(fluorosulfonyl)-, and its derivatives has been studied using high-resolution 19F and 13C NMR spectroscopy. These studies have provided insights into the complex spin-spin coupling of fluorine and carbon nuclei within the molecules. The specific features of this coupling have been characterized, and the mechanisms of 19F and 13C coupling have been interpreted, offering a deeper understanding of the molecular structure and behavior of these compounds .

Chemical Reactions Analysis

Acetyl fluoride, difluoro(fluorosulfonyl)-, has been used in the synthesis of FSO2CF2CF2OCF2I through two different routes. One route involves the direct reaction between ICF2I and the relevant salt FSO2CF2CF2O−K+, while the other route uses the reaction between FSO2CF2CF2O−K+ and difluorocarbene generated from acetyl fluoride, difluoro(fluorosulfonyl)-, in the presence of iodine. These reactions highlight the versatility of acetyl fluoride, difluoro(fluorosulfonyl)-, as a reagent in the synthesis of complex fluorinated compounds .

Physical and Chemical Properties Analysis

科学的研究の応用

有機合成

2-(フルオロスルホニル)ジフルオロアセチルフルオリドは、有機合成において強力なフッ素化剤およびフッ素置換剤としてよく使用されます . その強い電気陰性度により、通常の有機反応条件下では化学的に不活性であり、比較的安定で、反応を起こしにくい .

フルオロスルホニル化

フルオロスルホニルラジカルによる直接フルオロスルホニル化は、スルホニルフルオリドを製造するための簡潔で効率的なアプローチとして台頭してきました . この方法は、対応するスルホニルクロリドからのフッ化物-塩化物交換をしばしば伴う従来の方法よりも効率的です .

スルホニルフルオリドの合成

スルホニルフルオリドは、有機合成、化学生物学、創薬、材料科学において幅広い用途が見出されています . フルオロスルホニルラジカルによる直接フルオロスルホニル化は、スルホニルフルオリドを製造するための簡潔で効率的なアプローチです .

フルオロスルホニルラジカルの生成

近年、さまざまな前駆体からのフルオロスルホニルラジカルの生成において進歩が見られました。 これらのラジカルは、さまざまな官能基化されたスルホニルフルオリドの合成に関与しています .

C–SO2F結合の構築

FSO2を含む試薬を用いた直接フルオロスルホニル化は、C–SO2F結合形成のための簡潔で効果的なアプローチです . この方法は、しばしばS–F結合形成を伴う従来の方法よりも効率的です .

隣接フルオロスルホニルボリド (VFSB) の合成

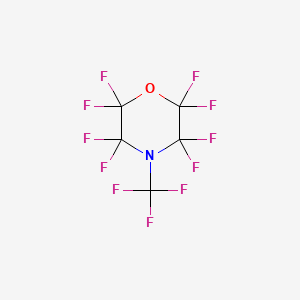

隣接フルオロスルホニルボリド (VFSB) は、大きな応用可能性を秘めた新規で実用的な二官能性分子コネクターです . これらは、ハロゲン化によるC–B結合とS(VI)–F結合の変換を通じて、無数の多様で貴重な化合物に容易に変換できます .

作用機序

Target of Action

It is known that this compound is a monomer with two reactive sites , suggesting that it may interact with a variety of biological targets.

Mode of Action

Its structure, which includes a fluorine atom at the 2-position and two reactive sites, suggests that it may interact with its targets through a mechanism involving the formation of covalent bonds .

Pharmacokinetics

Its solubility parameters of logp = 31 and logD = 15 suggest that it has moderate polarity, which could influence its bioavailability.

Action Environment

The action of 2-(Fluorosulfonyl)difluoroacetyl fluoride can be influenced by various environmental factors. For instance, its chemical stability allows for easy storage and handling . Furthermore, it is moderately soluble in diethylene glycol, triketones, and chlorinated solvents such as dichloromethane and ethylene dichloride , suggesting that its action, efficacy, and stability could be influenced by the solvent environment.

特性

IUPAC Name |

2,2-difluoro-2-fluorosulfonylacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4O3S/c3-1(7)2(4,5)10(6,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHXQSQQJBEAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)S(=O)(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060981 | |

| Record name | Difluoro(fluorosulphonyl)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

677-67-8 | |

| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluoro(fluorosulphonyl)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoro(fluorosulphonyl)acetyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)

![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)